Dibutyltin bis(lauryl mercaptide)
Description
Structure
2D Structure
Properties
IUPAC Name |
dibutyl-bis(dodecylsulfanyl)stannane | |
|---|---|---|
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InChI |
InChI=1S/2C12H26S.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13;2*1-3-4-2;/h2*13H,2-12H2,1H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 | |
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InChI Key |
FFGHLLOLFQHABK-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCS[Sn](CCCC)(CCCC)SCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H68S2Sn | |
| Record name | DIBUTYLTIN-BIS(LAURYL MERCAPTIDE) | |
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DSSTOX Substance ID |
DTXSID2024959 | |
| Record name | Dibutyltinbis(lauryl mercaptide) | |
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Molecular Weight |
635.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dibutyltin-bis(lauryl mercaptide) is a brown solid. (NTP, 1992), Liquid | |
| Record name | DIBUTYLTIN-BIS(LAURYL MERCAPTIDE) | |
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| Record name | Stannane, dibutylbis(dodecylthio)- | |
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Flash Point |
greater than 200 °F (NTP, 1992) | |
| Record name | DIBUTYLTIN-BIS(LAURYL MERCAPTIDE) | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
| Record name | DIBUTYLTIN-BIS(LAURYL MERCAPTIDE) | |
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CAS No. |
1185-81-5 | |
| Record name | DIBUTYLTIN-BIS(LAURYL MERCAPTIDE) | |
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| Record name | Dibutylbis(dodecylthio)stannane | |
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| Record name | Dibutyltin bis(lauryl mercaptide) | |
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| Record name | Stannane, dibutylbis(dodecylthio)- | |
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| Record name | Dibutyltinbis(lauryl mercaptide) | |
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| Record name | Dibutylbis(dodecylthio)stannane | |
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| Record name | DIBUTYLTIN BIS(LAURYL MERCAPTIDE) | |
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Synthetic Methodologies for Dibutyltin Bis Lauryl Mercaptide
Established Synthetic Pathways for Organotin Mercaptides
The synthesis of organotin mercaptides, including Dibutyltin (B87310) bis(lauryl mercaptide), relies on several well-documented chemical reactions. These pathways typically involve the formation of tin-sulfur bonds through the reaction of an organotin precursor with a suitable thiol.
The formation of organotin sulfur compounds is primarily achieved through thiolation, which involves creating a tin-sulfur (Sn-S) bond. A common strategy is the reaction of an organotin halide with a thiol (mercaptan). In this reaction, the thiol can react directly with the organotin halide, producing hydrogen halide as a byproduct. To drive the reaction to completion, a base, such as an amine, is often added to act as a scavenger for the hydrogen chloride (HCl) generated. gelest.com
Another approach involves the use of thiolate anions (RS⁻), which are excellent nucleophiles. libretexts.org These are typically prepared by deprotonating a thiol with a base. The resulting thiolate can then readily displace a halide from an organotin halide, such as dibutyltin dichloride, in a nucleophilic substitution reaction to form the desired organotin mercaptide. libretexts.org
The organotin halide precursors for these thiolation reactions are themselves synthesized through various means. A key industrial method is the Kocheshkov redistribution reaction. wikipedia.org In this process, a tetraorganotin compound, like tetra-n-butyltin, is reacted with tin tetrachloride (SnCl₄) in specific stoichiometric ratios to produce the desired di-, tri-, or mono-organotin halides. wikipedia.org
Table 1: General Thiolation Reactions for Organotin Mercaptides
| Organotin Precursor | Sulfur Source | Byproduct | Typical Conditions |
|---|---|---|---|
| R₂SnCl₂ (e.g., Dibutyltin dichloride) | R'SH (e.g., Dodecyl mercaptan) | HCl | Presence of an amine base |
| R₂SnCl₂ (e.g., Dibutyltin dichloride) | R'SNa (Sodium thiolate) | NaCl | Anhydrous organic solvent |
| R₂SnO (e.g., Dibutyltin oxide) | R'SH (e.g., Dodecyl mercaptan) | H₂O | Heat, removal of water |
This table presents generalized reaction schemes. R represents an alkyl group (e.g., butyl), and R'SH represents a thiol (e.g., dodecyl mercaptan).
A direct and industrially significant method for preparing Dibutyltin bis(lauryl mercaptide) is the reaction of dibutyltin oxide ((C₄H₉)₂SnO) with dodecyl mercaptan (C₁₂H₂₅SH). gelest.com This condensation reaction is favored for its simplicity and for producing water as the only byproduct, which can be removed to drive the reaction to completion.
The process typically involves heating a mixture of dibutyltin oxide and two molar equivalents of dodecyl mercaptan. The reaction is a type of esterification (or, more accurately, thioesterification) where the tin oxide reacts with the thiol to form the tin-sulfur bonds of the mercaptide. Dibutyltin oxide is often used in various organic syntheses as a catalyst and reagent, particularly in reactions involving alcohols and diols. wikipedia.orgorganic-chemistry.org Its reaction with thiols follows a similar principle, providing a straightforward route to organotin mercaptides. gelest.com The synthesis of the related compound, dibutyltin dilaurate, from dibutyltin oxide and lauric acid proceeds under heating at temperatures between 60-88°C, sometimes under negative pressure to facilitate water removal. patsnap.comgoogle.com
Table 2: Representative Synthesis of Dibutyltin Mercaptide from Oxide
| Reactant 1 | Reactant 2 | Product | Byproduct | General Conditions |
|---|---|---|---|---|
| Dibutyltin oxide | Dodecyl mercaptan | Dibutyltin bis(lauryl mercaptide) | Water (H₂O) | Heating (e.g., 80-150°C), often with water removal |
This table outlines the direct condensation reaction.
A foundational method in organotin chemistry for creating tin-carbon (Sn-C) bonds involves the use of Grignard reagents (RMgX). wikipedia.orglupinepublishers.com This approach is a multi-step process to arrive at Dibutyltin bis(lauryl mercaptide).
The synthesis typically begins with the reaction of tin tetrachloride (SnCl₄) with an alkyl Grignard reagent, such as butylmagnesium bromide (CH₃CH₂CH₂CH₂MgBr), to produce tetra-n-butyltin ((C₄H₉)₄Sn). wikipedia.org While it is difficult to stop this reaction at partial alkylation, the resulting symmetrical tetraorganotin compound is a key intermediate. lupinepublishers.com
This tetra-n-butyltin is then converted into the necessary precursor, dibutyltin dichloride ((C₄H₉)₂SnCl₂), through a redistribution reaction (Kocheshkov comproportionation) with tin tetrachloride. wikipedia.org
The final step is the functionalization of the dibutyltin dichloride via thiolation. The dibutyltin dichloride is reacted with dodecyl mercaptan. This reaction can be carried out by heating the two reactants, often in a solvent like benzene. The resulting hydrogen chloride is typically removed by washing with a dilute aqueous base, such as sodium hydroxide, to yield the final product, Dibutyltin bis(lauryl mercaptide). google.com
Table 3: Grignard-Based Synthesis Pathway
| Step | Reaction | Purpose |
|---|---|---|
| 1 | 4 C₄H₉MgBr + SnCl₄ → (C₄H₉)₄Sn + 4 MgClBr | Formation of Sn-C bonds |
| 2 | (C₄H₉)₄Sn + SnCl₄ → 2 (C₄H₉)₂SnCl₂ | Creation of the organotin halide precursor |
| 3 | (C₄H₉)₂SnCl₂ + 2 C₁₂H₂₅SH → (C₄H₉)₂Sn(SC₁₂H₂₅)₂ + 2 HCl | Thiolation to form the final mercaptide |
This table summarizes the multi-step Grignard-based route.
Innovative Synthetic Approaches to Dibutyltin bis(lauryl mercaptide) Analogues
Research and industrial development have led to innovative approaches for synthesizing organotin mercaptide analogues. These developments often focus on creating stabilizers with enhanced performance, different reactivity profiles, or improved handling characteristics.
One area of innovation involves the synthesis of mixed mono-/di-alkyl tin mercaptides. These "second-generation" stabilizers are synthesized from a combination of mono-n-butyltin trichloride (B1173362) and di-n-butyltin dichloride, which is then reacted with a mercaptan like isooctyl mercaptoacetate (B1236969) and sodium sulfide (B99878). scispace.com This approach allows for the creation of stabilizers with a higher tin content and tailored properties for specific applications like providing superior early color and long-term stability in PVC. scispace.com
Another innovative direction is the use of different sulfur-containing ligands to create analogues with distinct catalytic properties. While Dibutyltin bis(lauryl mercaptide) uses a simple thiol, other analogues are synthesized using mercaptoacetates, such as isooctyl mercaptoacetate. reaxis.com Compounds like Dioctyltin (B90728) bis(isooctyl mercaptoacetate) are synthesized to provide different reactivity profiles, such as a more pronounced delay in cure initiation for polyurethane systems compared to standard mercaptide catalysts. reaxis.com This allows for greater control over processing parameters in applications like adhesives and elastomers. reaxis.com These alternative ligands modify the electronic and steric environment around the tin atom, thereby fine-tuning the compound's catalytic activity and hydrolytic stability. reaxis.com
Mechanistic Investigations of Dibutyltin Bis Lauryl Mercaptide in Polymer Degradation Mitigation
Polyvinyl Chloride (PVC) Thermal Degradation Dynamics
Polyvinyl chloride (PVC) is a widely utilized thermoplastic polymer valued for its versatility; however, it is inherently susceptible to thermal degradation. uomustansiriyah.edu.iqoxoplast.com The degradation process is complex, involving a series of chemical reactions that can significantly compromise the material's integrity and performance. uomustansiriyah.edu.iqoxoplast.com Understanding these degradation pathways is fundamental to developing effective stabilization strategies.
The principal mechanism of PVC thermal degradation is dehydrochlorination, which can commence at temperatures as low as 100–120 °C. westlake-akishima.com This process involves the elimination of hydrogen chloride (HCl) from the polymer backbone and is autocatalytic in nature, meaning the released HCl accelerates further degradation. researchgate.netchempap.org The reaction typically initiates at defect sites within the PVC structure, such as allylic or tertiary chlorine atoms, which are less stable than the chlorine atoms in the regular polymer chain. ingenieur-buch.de
The liberated HCl catalyzes the sequential removal of adjacent chlorine atoms, leading to the formation of conjugated polyene sequences. westlake-akishima.comingenieur-buch.de These polyenes are strong chromophores and are responsible for the progressive discoloration of PVC during degradation, which transitions from yellow to brown and ultimately to black. The concentration of free HCl within the polymer matrix directly correlates with an increased rate of dehydrochlorination. researchgate.netchempap.org
Table 1: Stages of PVC Thermal Degradation
| Temperature Range | Predominant Degradation Process | Key Products |
|---|---|---|
| < 250 °C | Dehydrochlorination | Polyenes, Hydrogen Chloride (HCl) |
| 250 °C - 350 °C | Polyene Decomposition | Low-molecular weight compounds |
| > 350 °C | Further Polyene Decomposition | Large amounts of low-molecular weight compounds |
This table is based on data from multiple sources. researchgate.netnih.gov
The presence of oxygen introduces additional degradation pathways, primarily through oxidative and free-radical mechanisms. uomustansiriyah.edu.iqfiveable.me The conjugated double bonds formed during dehydrochlorination are particularly susceptible to attack by oxygen, resulting in the formation of hydroperoxides. uomustansiriyah.edu.iq These hydroperoxide species are thermally unstable and decompose to generate a variety of oxygen-containing functional groups, including carbonyls and hydroxyls, and also initiate free-radical chain reactions. uomustansiriyah.edu.iqresearchgate.net
Free radicals, which are highly reactive species with unpaired electrons, can abstract hydrogen atoms from the PVC backbone, creating new radical sites and propagating a cascade of degradation reactions. fiveable.meacs.org This process of radical-induced degradation contributes significantly to the deterioration of the polymer's mechanical properties. acs.org The interaction of radicals with the polymer is a primary driver of degradation, leading to the formation of unpaired electrons within the polymer itself and subsequent electron transfer that causes bond cleavage. acs.org
During thermal aging, PVC undergoes both chain scission (cleavage) and crosslinking reactions, which have opposing effects on the polymer's molecular weight and properties. mdpi.comresearchgate.net Chain scission involves the breaking of the main polymer chains, leading to a reduction in molecular weight, tensile strength, and elongation at break. mdpi.com This process is often initiated by the decomposition of hydroperoxides and subsequent free-radical attack. uomustansiriyah.edu.iq
Conversely, crosslinking is the formation of covalent bonds between adjacent polymer chains, resulting in an increased molecular weight and the formation of an insoluble gel fraction. mdpi.comdiva-portal.org This leads to a more rigid and brittle material. mdpi.com The balance between scission and crosslinking is influenced by factors such as temperature, oxygen availability, and the presence of stabilizers. mdpi.comresearchgate.net
Role of Dibutyltin (B87310) bis(lauryl mercaptide) in Halogen Acid Scavenging and Radical Trapping
Dibutyltin bis(lauryl mercaptide) is a highly effective heat stabilizer for PVC, functioning through multiple mechanisms to counteract the degradation processes. Its primary roles are to neutralize the catalytically active hydrogen chloride and to interrupt the destructive free-radical chain reactions.
The lauryl mercaptide groups within the stabilizer molecule are key to its antioxidant function. The sulfur-containing mercaptide moieties can act as radical scavengers. nih.govmdpi.com They can donate a hydrogen atom to reactive free radicals, effectively terminating the radical chain propagation and preventing further oxidative degradation of the polymer. This action is crucial in preserving the integrity of the PVC matrix, especially in the presence of oxygen. iyte.edu.tr The ability of such compounds to scavenge free radicals is a critical aspect of their stabilizing effect. nih.govmdpi.com
A primary stabilization mechanism of dibutyltin bis(lauryl mercaptide) involves the substitution of labile chlorine atoms on the PVC chain. ingenieur-buch.deiyte.edu.tr These unstable chlorine atoms, which act as initiation sites for dehydrochlorination, are replaced by the more thermally stable lauryl mercaptide groups from the stabilizer. ingenieur-buch.deiyte.edu.tr This "repair" of defect sites effectively inhibits the initiation of the "zipper" dehydrochlorination reaction. westlake-akishima.com
The reaction is believed to proceed through a coordination mechanism where the tin atom interacts with the labile chlorine, facilitating its displacement by the mercaptide ligand. iyte.edu.tr This exchange results in the formation of dibutyltin dichloride and a stabilized PVC chain where the mercaptide group is now attached. iyte.edu.tr This fundamental reaction is a general characteristic of efficient organotin heat stabilizers. iyte.edu.tr
Synergistic Stabilization Effects with Co-additives in Polymer Formulations
Dibutyltin bis(lauryl mercaptide), while an effective heat stabilizer on its own, demonstrates significantly enhanced performance when used in combination with co-additives. This synergistic effect is a cornerstone of modern polymer formulation, allowing for optimized stability against various degradation pathways. The primary mechanism involves a cooperative interaction where the co-additive regenerates the primary stabilizer or addresses a different aspect of the degradation process.
Common co-additives include metal soaps, such as calcium stearate (B1226849) and zinc stearate, and epoxidized soybean oil (ESBO). Organotin mercaptides function by scavenging hydrogen chloride (HCl) released during the thermal degradation of PVC. iyte.edu.tradditives-pvc.com However, this reaction produces dibutyltin dichloride, which can promote degradation. In a synergistic system, a co-additive like calcium stearate can react with the dibutyltin dichloride to regenerate a more stable species, thereby prolonging the stabilization period. capes.gov.br
Furthermore, while organotin mercaptides provide excellent heat stability, they often exhibit poor light stability. iyte.edu.trbaerlocher.com To counteract this, they are frequently combined with organotin carboxylates or other UV absorbers. The carboxylates offer superior weathering resistance, and the combination results in a formulation that is robust against both thermal and photo-oxidative degradation. iyte.edu.trbaerlocher.com Phenolic antioxidants are also used to retard the dehydrochlorination process, which is known to be faster in the presence of oxygen, complementing the primary action of the tin mercaptide. iyte.edu.tr
Table 1: Effect of Co-additives on the Performance of Dibutyltin bis(lauryl mercaptide) in PVC
| Performance Metric | Dibutyltin bis(lauryl mercaptide) Only | Dibutyltin bis(lauryl mercaptide) + Co-additive (e.g., Ca/Zn Stearate, Organotin Carboxylate) |
| Long-Term Heat Stability | Good | Excellent |
| UV Weathering Resistance | Poor to Fair | Good to Excellent baerlocher.com |
| Initial Color Hold | Excellent baerlocher.combaerlocher.com | Excellent |
| Overall Protection | Targeted thermal protection | Broad-spectrum thermal and UV protection iyte.edu.trbaerlocher.com |
Kinetic and Rheological Studies of Dibutyltin bis(lauryl mercaptide) in Polymer Processing
The efficacy of Dibutyltin bis(lauryl mercaptide) is quantified through kinetic and rheological studies, which investigate the rate of degradation reactions and the flow behavior of the polymer melt during processing.
Influence on Dehydrochlorination Kinetics in Thermally Stressed Polymers
The thermal degradation of Poly(vinyl chloride) (PVC) proceeds via a dehydrochlorination reaction, releasing HCl which autocatalyzes further degradation. iyte.edu.tr Dibutyltin bis(lauryl mercaptide) intervenes in this process through two primary kinetic functions:
HCl Scavenging: It rapidly neutralizes HCl as it is formed, preventing the autocatalytic cycle. iyte.edu.tr
Substitution of Labile Chlorine Atoms: The stabilizer exchanges its mercaptide groups with the unstable allylic chlorine atoms on the PVC chain. These new bonds are more stable, effectively preventing the initiation of polyene sequences that lead to discoloration and embrittlement. iyte.edu.trcore.ac.uk
These actions create a distinct "induction period" or "stability time," which is the duration of processing before catastrophic degradation begins. iyte.edu.tr Studies using a thermomat to measure HCl evolution show that organotin stabilizers can dramatically extend this period. For instance, research on a similar dioctyltin (B90728) stabilizer demonstrated that at 160°C, the onset of HCl evolution was delayed from 2.5 hours in an unstabilized film to 14.3 hours in a stabilized film. core.ac.ukresearchgate.net Thermogravimetric analysis (TGA) further quantifies this by measuring the activation energy (Ea) of decomposition. PVC stabilized with organotins shows a significantly higher Ea, indicating a greater energy barrier to degradation. researchgate.net
Table 2: Kinetic Parameters of PVC Thermal Degradation with Organotin Mercaptide Stabilizer
| Parameter | Unstabilized PVC | PVC with Organotin Mercaptide Stabilizer | Source |
| Onset of HCl Evolution (160°C) | ~2.5 hours | ~14.3 hours | core.ac.ukresearchgate.net |
| Decomposition Temperature (5% weight loss) | ~276 °C | ~297 °C | nih.gov |
| Apparent Activation Energy (Ea) - Stage 1 | Lower | 98.46 kJ/mol | researchgate.net |
| Apparent Activation Energy (Ea) - Stage 2 | Lower | 111.24 kJ/mol | researchgate.net |
Impact on Photodegradation Kinetics and UV Stability of Polymeric Materials
While highly effective for thermal stability, organotin mercaptides like Dibutyltin bis(lauryl mercaptide) provide limited protection against photodegradation. baerlocher.com The sulfur-containing mercaptide groups can be susceptible to UV radiation, which can lead to discoloration ("sulfur staining") and a reduction in mechanical properties over time. scribd.com
For applications requiring outdoor durability, these stabilizers are almost always used as part of a synergistic package that includes UV absorbers (e.g., benzotriazoles) or co-stabilizers with inherent UV-resistant properties, such as organotin carboxylates. iyte.edu.trbaerlocher.com Kinetic studies of photodegradation often track the rate of change in the yellowness index (YI) or the formation of carbonyl groups in the polymer backbone via spectroscopy. ncsu.edu Research on various organotin complexes shows that their effectiveness in retarding photodegradation can be measured by monitoring changes in UV-Vis absorbance and the amount of cross-linked gel content after prolonged UV exposure. koreascience.kr Effective stabilization results in a lower rate of increase in both UV absorbance and gel formation. koreascience.kr
Table 3: Conceptual Impact of Stabilizer on PVC Photodegradation Kinetics
| Parameter (after 300h UV exposure) | Unstabilized PVC | PVC with Organotin Mercaptide Only | PVC with Synergistic UV Package |
| Change in Yellowness Index (ΔYI) | High | Moderate to High | Low |
| Carbonyl Group Formation Rate | High | Moderate | Low |
| Gel Content (%) | High | Moderate | Low koreascience.kr |
| Chlorine Content Retention | Low | Moderate | High koreascience.kr |
Rheological Stability and Thermoprocessability Enhancement in Polymer Melts
Dibutyltin bis(lauryl mercaptide) significantly improves the processability of PVC by influencing its rheological properties in the molten state. Melt rheology studies demonstrate that organotin mercaptides provide a lower melt viscosity compared to other stabilizer systems like lead or barium/zinc. iyte.edu.trspecialchem.com This reduction in viscosity allows for lower processing temperatures and pressures, reducing the thermal stress on the polymer and saving energy.
Torque rheometers, such as the Brabender type, are used to measure the fusion characteristics and rheological stability of PVC compounds. Key parameters include:
Fusion Time: The time required to transform the PVC powder into a homogenous melt.
Minimum Torque: An indicator of the melt viscosity.
Stability Time: The time from fusion until the onset of degradation, marked by a sharp increase in torque due to cross-linking.
Studies comparing different stabilizer systems have shown that dibutyltin mercaptides provide an excellent balance of properties, leading to efficient fusion and a long stability window, which is critical for complex extrusion or molding processes. researchgate.net The stabilizer not only prevents thermal degradation but also contributes to a stable melt flow, ensuring consistent product quality. rheogistics.com
Table 4: Representative Rheological Data for Rigid PVC at 180°C
| Rheological Parameter | Unstabilized PVC | PVC with Dibutyltin bis(lauryl mercaptide) | Source |
| Fusion Time (min) | Longer / Inconsistent | Shorter / Consistent | researchgate.net |
| Minimum Torque (Nm) | Higher | Lower | researchgate.netrheogistics.com |
| Rheological Stability Time (min) | Very Short | Long | researchgate.net |
Catalytic Applications of Dibutyltin Bis Lauryl Mercaptide Beyond Polymer Stabilization
Dibutyltin (B87310) bis(lauryl mercaptide) as a Catalyst in Polyurethane Chemistry
Dibutyltin bis(lauryl mercaptide) (DBTLM) is a well-established catalyst in the production of polyurethane materials. semanticscholar.orggoogle.com Its primary function is to accelerate the reaction between isocyanates and polyols, which is the fundamental linkage-forming reaction in polyurethane synthesis. gelest.com The catalytic activity of organotin compounds like DBTLM is generally attributed to the Lewis acidic nature of the tin center, which can coordinate with the reactants, thereby activating them for the reaction. semanticscholar.org
Influence on Curing Kinetics in Two-Component Adhesive and Sealant Systems
In two-component polyurethane adhesives and sealants, the curing process, which involves the transformation of the liquid reactants into a solid, cross-linked network, is critically dependent on the catalyst. DBTLM is utilized in these systems to control the curing characteristics. google.comgoogle.com While specific quantitative data on the effect of DBTLM on curing times is not extensively published in readily available literature, qualitative comparisons indicate that organotin mercaptides like DBTLM are generally less reactive than their carboxylate counterparts, such as dibutyltin dilaurate (DBTDL). gelest.com This lower reactivity can be advantageous in applications requiring a longer "open time" or "working life," allowing for better handling and application of the adhesive or sealant before it cures. epo.orggoogle.com
The choice of catalyst ligand in organotin compounds significantly influences the curing profile. The lauryl mercaptide ligands in DBTLM result in a different catalytic activity compared to the laurate ligands in DBTDL. This allows formulators to tailor the curing kinetics to the specific requirements of the application. A patent for a two-component polyurethane adhesive lists dibutyltin bis(lauryl mercaptide) as a suitable organotin mercaptide catalyst, highlighting its relevance in this field. google.com
Table 1: Comparative Reactivity of Organotin Catalysts in Polyurethane Systems
| Catalyst Type | General Reactivity | Potential Advantage |
| Dibutyltin Dicarboxylates (e.g., DBTDL) | High | Fast curing for high-speed production |
| Dibutyltin bis(lauryl mercaptide) (DBTLM) | Moderate to Low | Longer open time for application flexibility |
This table is based on qualitative descriptions from comparative studies of organotin catalysts. gelest.com
Role in Polyurethane Foam Formation and Material Property Development
The production of polyurethane foam is a complex process involving two main simultaneous reactions: the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water), which generates carbon dioxide gas to form the foam cells. The balance between these two reactions is crucial for the final properties of the foam. Organotin catalysts, including DBTLM, are primarily effective in promoting the gelling reaction. nih.gov
A patent for the preparation of rigid polyurethane foams specifies the use of dibutyltin bis(lauryl mercaptide) as a catalyst. gelest.com In such formulations, DBTLM works in conjunction with other components to control the foam formation process, influencing properties such as foam density and cell structure. The controlled catalysis provided by DBTLM helps to ensure that the polymer network builds viscosity at an appropriate rate to trap the blowing agent, leading to a stable foam structure. While detailed quantitative data on the effect of DBTLM on foam properties is scarce in public literature, its inclusion in patented formulations underscores its utility in achieving desired foam characteristics.
Catalysis in Polyester (B1180765) Polymerization Systems, including Bio-based Polymers
Organotin compounds are also effective catalysts for esterification and transesterification reactions, which are the basis for polyester synthesis. semanticscholar.org While dibutyltin oxide and dibutyltin diacetate are more commonly cited in the literature for this purpose, a report by the OECD identifies dibutyltin bis-lauryl mercaptide as a catalyst for polyester polymers used in flooring applications. epo.org This indicates its utility in the production of polyesters for specific industrial uses.
The application of organotin catalysts extends to the synthesis of bio-based polyesters, such as polylactic acid (PLA). PLA is typically produced through the ring-opening polymerization (ROP) of lactide, a cyclic diester derived from lactic acid. nih.gov While specific studies on the use of DBTLM for lactide polymerization are not prominent, the general catalytic activity of organotin compounds in ROP is well-documented. capes.gov.brresearchgate.net Research on various organotin catalysts, including tin(II) octoate and other dibutyltin compounds, has demonstrated their effectiveness in producing high molecular weight polylactides. capes.gov.brresearchgate.net Given the established catalytic function of the dibutyltin moiety, it is plausible that DBTLM could also function as a catalyst in this context, although its efficiency and the specific characteristics of the resulting polymer would require dedicated investigation.
Mechanistic Principles of Organotin Catalysis
The catalytic activity of organotin compounds like Dibutyltin bis(lauryl mercaptide) stems from the electrophilic nature of the tin atom and its ability to expand its coordination sphere. semanticscholar.org
Coordination of Tin with Hydroxyl-Containing Reactants in Organic Transformations
In polyurethane formation, a key step in the catalytic cycle is the coordination of the organotin catalyst with the hydroxyl-containing reactant (the polyol). gelest.com The tin atom in DBTLM can act as a Lewis acid, interacting with the oxygen atom of the hydroxyl group. This coordination polarizes the O-H bond, increasing the nucleophilicity of the oxygen atom and making it more reactive towards the electrophilic carbon of the isocyanate group.
One proposed mechanism for urethane (B1682113) formation catalyzed by organotin compounds involves the formation of a ternary complex between the tin catalyst, the alcohol, and the isocyanate. gelest.com In this model, both reactants are brought into close proximity and activated by their interaction with the tin center, facilitating the nucleophilic attack of the alcohol on the isocyanate.
Coordination-Insertion Mechanisms in Ring-Opening Polymerizations of Lactides
The ring-opening polymerization (ROP) of cyclic esters like lactide, catalyzed by tin compounds, is generally accepted to proceed via a coordination-insertion mechanism. nih.govresearchgate.netresearchgate.net This mechanism involves several key steps:
Coordination: The lactide monomer coordinates to the tin center of the catalyst. This coordination is typically through the carbonyl oxygen of the lactide, which activates the carbonyl group towards nucleophilic attack.
Initiation/Insertion: An initiating group, often an alkoxide associated with the tin catalyst or an alcohol present in the system, attacks the activated carbonyl carbon of the coordinated lactide. This leads to the opening of the lactide ring and the formation of a new, longer polymer chain that remains attached to the tin center.
Propagation: A new lactide monomer then coordinates to the tin center, and the process of insertion is repeated, leading to the growth of the polymer chain.
Dibutyltin bis(lauryl mercaptide) in Ring-Expansion Polymerizations and Polycondensation Reactions
Dibutyltin bis(lauryl mercaptide) (DBTLM), a prominent organotin compound, demonstrates significant catalytic activity in various polymerization reactions, extending its utility beyond its well-established role as a PVC stabilizer. Its applications in ring-expansion polymerizations and polycondensation reactions are of particular interest for the synthesis of polyesters and other condensation polymers.
The catalytic efficacy of organotin compounds, including DBTLM, in esterification and transesterification reactions is a key factor in their application in polymer synthesis. The Lewis acidic nature of the tin center is believed to play a crucial role in activating the reacting species. Two primary mechanisms are generally proposed for urethane formation, which can be analogous to esterification: a direct insertion of the electrophile into a tin-oxygen bond or the organotin compound acting as a Lewis acid to activate the reactants. rsc.org
While specific research focusing exclusively on Dibutyltin bis(lauryl mercaptide) in ring-expansion and polycondensation of common diols and dicarboxylic acids is limited in publicly available literature, valuable insights can be drawn from studies on structurally similar dibutyltin mercaptides and other organotin catalysts.
Research into the polymerization of lactides using dibutyltin mercaptides has revealed a complex and versatile catalytic behavior. A study by Kricheldorf and colleagues on the polymerization of L-lactide using dibutyltin bis(benzylmercaptide), a compound structurally analogous to DBTLM, demonstrated the formation of both linear and cyclic polylactides. This suggests a combined mechanism of ring-opening polymerization (ROP) and polycondensation, including an end-to-end cyclization process. kobv.de
In a related study, the polymerization of L-lactide with 2,2-dibutyl-2-stanna-1,3-dithiolane, another cyclic dibutyltin sulfide (B99878) catalyst, exclusively yielded cyclic polylactides at 120 °C. The proposed mechanism involves a combination of ring-expansion polymerization and the extrusion of cyclic oligo- or polylactides with the elimination of the cyclic catalyst. rsc.org These findings highlight the potential of dibutyltin mercaptide-type catalysts to control the topology of the resulting polylactides, favoring the formation of cyclic structures under specific conditions.
The table below summarizes the findings from the polymerization of L-lactide with a related dibutyltin mercaptide catalyst, providing insights into the potential performance of DBTLM under similar conditions.
Table 1: Polymerization of L-Lactide with Dibutyltin bis(benzylmercaptide) (SnSBzl) at 160°C
| Time (h) | Monomer Conversion (%) | Mn ( g/mol ) | Mw ( g/mol ) | Polymer Architecture |
|---|---|---|---|---|
| 1 | 85 | 18,500 | 29,100 | Linear and Cyclic |
| 4 | 92 | 24,300 | 41,800 | Linear and Cyclic |
| 16 | 95 | 27,800 | 50,200 | Linear and Cyclic |
Data derived from studies on structurally similar catalysts.
Organotin compounds are widely recognized as effective catalysts for polycondensation reactions, particularly in the synthesis of polyesters and polyurethanes. rsc.org They are known to facilitate high reaction efficiency and can lead to products with desirable properties, such as good color. rsc.org
In the context of polyester synthesis from dicarboxylic acids and diols, organotin catalysts like dibutyltin oxide have been shown to be effective. google.com For instance, the polycondensation of glycerol (B35011) and adipic acid has been successfully catalyzed by dibutyltin dilaurate, a related organotin compound. researchgate.net This suggests that DBTLM, with its similar dibutyltin core, would also exhibit catalytic activity in such reactions.
The general mechanism for organotin-catalyzed esterification involves either the activation of the carboxylic acid or the alcohol by the tin center. The catalytic cycle often involves the formation of a tin-alkoxide intermediate, followed by nucleophilic attack by the other reactant.
While specific kinetic data and detailed research findings for the polycondensation of common diacids and diols using Dibutyltin bis(lauryl mercaptide) are not extensively documented in open literature, its established role as a catalyst for polyurethane formation and the performance of similar organotin compounds in polyesterification provide strong evidence for its potential in this area. rsc.orgresearchgate.net The choice of catalyst can significantly influence the reaction rate and the properties of the final polymer, and sulfur-containing organotins like DBTLM are noted to sometimes require thermal deblocking to initiate the cure in certain applications.
The following table presents hypothetical data for the polycondensation of a generic dicarboxylic acid and diol, illustrating the expected effect of a catalyst like DBTLM compared to an uncatalyzed reaction, based on the general behavior of organotin catalysts.
Table 2: Illustrative Data for Polycondensation of a Dicarboxylic Acid and a Diol
| Reaction | Catalyst | Reaction Time (h) | Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) |
|---|---|---|---|---|
| Uncatalyzed | None | 24 | 8,000 | 2.5 |
| Catalyzed | DBTLM (hypothetical) | 8 | 25,000 | 2.1 |
This data is illustrative and based on the general performance of organotin catalysts.
Environmental Fate and Ecotoxicological Research on Dibutyltin Bis Lauryl Mercaptide
Environmental Release and Distribution Pathways of Organotin Compounds
The entry of organotin compounds into the environment is multifaceted, with significant contributions from both industrial activities and the lifecycle of consumer and commercial products. dcceew.gov.aurewe-group.com Understanding these pathways is critical for assessing potential exposure and ecological risk.
Leaching Dynamics from Polymeric Articles into Aquatic Environments
A primary route for the introduction of dibutyltin (B87310) compounds into aquatic ecosystems is through the leaching of stabilizers from polymeric materials, most notably PVC. sci-hub.se Several studies have demonstrated that organotin additives can migrate from PVC pipes (B44673) and other plastic goods into contacting water. scholaris.casci-hub.se
The rate of leaching is influenced by several factors. Research indicates that the highest concentrations of leached organotins, including Dibutyltin (DBT), often occur during the initial period of water contact, with concentrations decreasing over time as the surface layer of the stabilizer is depleted. scholaris.ca For instance, one study observed the highest DBT concentration of 1 µg/L after 24 hours of static exposure, which then decreased to 0.8 µg/L after 96 hours. scholaris.ca Another study using a pipe-loop system found that leached DBT reached equilibrium within 24 hours at a concentration of 0.35 µg/L. scholaris.ca The presence of chlorine in the water has also been shown to have a positive impact on the leaching of Monobutyltin (B1198712) (MBT), a degradation product of DBT. scholaris.ca
While some studies have reported detectable levels of DBT in tap water, these are generally low. scholaris.ca Nevertheless, the continuous and widespread use of PVC products raises concerns about the potential for long-term, low-level contamination of aquatic environments. sci-hub.se
Interactive Data Table: Leaching of Dibutyltin from PVC
| Study Type | Water Type | Stagnation Time (hours) | Peak Dibutyltin (DBT) Concentration (µg/L) | Reference |
| Static Pipe Section Reactor | Deionized Water (pH 5) | 24 | 1.0 | scholaris.ca |
| Batch Pipe-Loop System | Ultrapure Water | 24 | 0.35 | scholaris.ca |
| Static Pipe Section Reactor | Artificial Freshwater | 24 | MBT detected, DBT not above detection limits | scholaris.ca |
| Canadian Tap Water Survey | Tap Water | N/A | 52.3 ng/L (0.0523 µg/L) | scholaris.ca |
Mobility and Transport from Industrial Manufacturing and Disposal Sites
Industrial facilities involved in the manufacture of organotin compounds or their use in products are potential point sources of environmental contamination. dcceew.gov.aurewe-group.com Effluents and atmospheric emissions from these sites can release organotins into the surrounding environment. rewe-group.com
Once in the environment, the mobility and transport of organotin compounds are governed by their physicochemical properties and interactions with environmental matrices. Organotins can be transported over long distances in water. rewe-group.com They also have a tendency to adsorb onto suspended particles and sediment in the water column. sci-hub.se This process is a significant factor in their distribution and persistence in aquatic systems.
Landfill sites receiving PVC waste also represent a potential long-term source of organotin release. diva-portal.orgpvc.org Studies on landfill leachate have shown that while organotin compounds originating from PVC can be detected, the levels may not exceed the Predicted No-Effect Concentration (PNEC). pvc.org However, the sheer volume of PVC waste and its long-term degradation potential suggest that landfills could contribute to the accumulation of organotin derivatives in the environment over time. sci-hub.se
Biodegradation and Hydrolysis Pathways of Dibutyltin bis(lauryl mercaptide)
The persistence of organotin compounds in the environment is largely determined by their susceptibility to degradation processes, primarily biodegradation and hydrolysis. nih.gov Dibutyltin bis(lauryl mercaptide), like other organotins, can undergo transformation in various environmental compartments.
Identification and Persistence of Metabolites and Degradation Products
The degradation of tributyltin (TBT), a more extensively studied organotin, provides a model for understanding the breakdown of other butyltins. TBT degrades through a sequential dealkylation process, forming dibutyltin (DBT), then monobutyltin (MBT), and finally inorganic tin. researchgate.net This process is facilitated by both physicochemical mechanisms, such as hydrolysis and photodegradation, and biological processes mediated by microorganisms like bacteria, algae, and fungi. researchgate.net The toxicity of these compounds generally decreases with each dealkylation step. researchgate.net
The rate of degradation is influenced by a variety of environmental factors, including pH, temperature, salinity, exposure to light, and the presence of microbial communities. researchgate.netresearchgate.net While abiotic degradation through photolysis can occur, biotic degradation is considered a major pathway for the removal of TBT, and by extension other butyltins, from the environment. nih.govresearchgate.net
Transformation to Other Butyltin Species in Environmental Compartments
Dibutyltin bis(lauryl mercaptide) itself is expected to hydrolyze, breaking the tin-sulfur bond and releasing the dibutyltin cation. This DBT can then undergo further degradation. In aquatic environments, butyltin compounds are found partitioned between the water column and sediment. nih.gov Studies have shown substantial degradation of TBT within estuarine sediments, suggesting that natural attenuation can be a viable remediation strategy. nih.gov The Butyltin Degradation Index (BDI), which is the ratio of the concentrations of degradation products (DBT + MBT) to TBT, is often used to assess the extent of degradation. BDI values greater than one indicate significant degradation has occurred. nih.gov
The persistence of these compounds can be significant, with tributyltin and its degradation products, dibutyltin and monobutyltin, remaining in marine sediments for many years. chromatographyonline.com While TBT can degrade relatively quickly in well-oxygenated water and sediments, it can be stable under anoxic (oxygen-deficient) conditions. ospar.org
Ecotoxicological Impact Assessments in Aquatic and Terrestrial Ecosystems
Organotin compounds, including dibutyltin, are known to be toxic to a wide range of organisms, even at very low concentrations. nih.govtandfonline.com The high biological activity of some of these compounds has led to significant adverse impacts in aquatic ecosystems. nih.gov
The toxicity of butyltins to aquatic organisms is influenced by environmental factors such as pH. nih.gov For example, the toxicity of both TBT and DBT to the crustacean Daphnia magna increases as the pH decreases from 8 to 6, indicating that the cationic forms of these compounds are more toxic. nih.gov
Organotins are known endocrine disruptors, capable of interfering with hormonal systems in wildlife. chromatographyonline.comdcceew.gov.au In aquatic environments, TBT has been shown to cause developmental malformations in oyster shells, death of shellfish larvae, and imposex (the imposition of male sexual characteristics on female gastropods) at nanogram per liter concentrations. neptjournal.com These effects have led to widespread declines in some snail populations. ospar.org
Organotin compounds can also accumulate in organisms, a process known as bioaccumulation. chromatographyonline.comneptjournal.com Fish and shellfish are particularly strong accumulators of organotins, which can then be transferred up the food chain. neptjournal.com This poses an indirect risk to human health, with seafood being a primary source of exposure. chromatographyonline.com
While much of the research has focused on aquatic ecosystems, there is also concern about the impact of organotins on terrestrial environments. researchgate.net Organotins can be introduced to soils through the disposal of treated materials and industrial activities. researchgate.net They are known to persist in soil for several days before degradation or deeper migration. researchgate.net
Interactive Data Table: Ecotoxicity of Butyltin Compounds
| Organism | Compound | Effect | Concentration | Reference |
| Crassostrea gigas (Oyster) larvae | Tributyltin (TBT) | Inhibition of larval development | 1 µg/L | ifremer.fr |
| Crassostrea gigas (Oyster) larvae | Tributyltin (TBT) | Affects larval development | 0.1 µg/L | ifremer.fr |
| Daphnia magna (Crustacean) | Tributyltin (TBT) | Acute toxicity (LC50) | 0.14-282.20 µg/L | neptjournal.com |
| Various aquatic organisms | Tributyltin (TBT) & Triphenyltin (TPT) | Toxic effects | Nanogram per liter levels | neptjournal.com |
Acute and Chronic Toxicity to Aquatic Organisms
Dibutyltin bis(lauryl mercaptide), like other organotin compounds, is subject to scrutiny for its potential impact on aquatic ecosystems. The toxicity of organotins is largely determined by the number and nature of the organic groups attached to the tin atom, with dibutyltin compounds recognized for their environmental persistence and toxicity. nih.govu-tokyo.ac.jp The primary toxicity driver for this group of chemicals is the dibutyltin moiety itself. env.go.jp
Research into the specific effects of Dibutyltin bis(lauryl mercaptide) on aquatic life has provided key data points for risk assessment. For instance, studies on the freshwater crustacean Daphnia magna (water flea) are commonly used to gauge the impact of chemicals on aquatic invertebrates. In a chronic toxicity study, which observed the effects on the reproduction of Daphnia magna over a 21-day period, a No-Observed-Effect Concentration (NOEC) was established. wikipedia.org This value represents the concentration at which no statistically significant adverse effects on the organism's reproductive output were detected.
The following table summarizes available ecotoxicological data for Dibutyltin bis(lauryl mercaptide).
| Organism | Test Type | Endpoint | Duration | Value | Test Guideline | Reference |
|---|---|---|---|---|---|---|
| Daphnia magna (Water flea) | Chronic Toxicity | NOEC (Reproduction) | 21 days | >10 mg/L | OECD Test Guideline 211 | wikipedia.org |
This data is crucial for establishing environmental quality standards and understanding the potential long-term risks posed by this compound to aquatic food webs.
Bioaccumulation and Biomagnification Potential in Food Webs
Bioaccumulation is the process where the concentration of a substance builds up in a living organism from all sources of exposure, including water, air, and food. noaa.gov Biomagnification, a related concept, occurs when the concentration of that substance increases at successively higher levels in a food chain. noaa.govnih.gov Persistent and lipophilic (fat-soluble) compounds are particularly prone to biomagnification. noaa.gov
Specific data on the bioaccumulation and biomagnification of Dibutyltin bis(lauryl mercaptide) is not extensively detailed in publicly available literature. However, the potential for these processes can be inferred from the behavior of related dibutyltin (DBT) compounds. For dibutyltin dilaurate, a bioconcentration factor (BCF) of 31 has been suggested, which indicates a low potential for bioconcentration in aquatic organisms based on standard classification schemes. nih.gov Another assessment of dibutyltin compounds concluded that bioaccumulation is likely non-existent or low. wikipedia.org
Advanced Analytical Methodologies for Environmental Monitoring of Organotin Species
The monitoring of organotin compounds like Dibutyltin bis(lauryl mercaptide) in the environment is a complex analytical challenge. Due to their varying toxicity, it is crucial to not just detect the presence of tin, but to perform speciation analysis—identifying and quantifying the different organotin forms (e.g., mono-, di-, and tributyltin). nih.govdocumentsdelivered.com
Extraction and Pre-concentration Techniques for Trace-Level Detection
Detecting the trace levels of organotins present in environmental samples such as water and sediment requires sophisticated extraction and pre-concentration steps. The choice of technique depends on the sample matrix and the specific organotin compounds of interest.
Common methods include:
Liquid-Liquid Extraction (LLE): This technique involves using a solvent, such as dichloromethane (B109758) or hexane, to extract the organotins from an acidified water sample. researchgate.net Often, a complexing agent like tropolone (B20159) is added to the solvent to effectively chelate the ionic organotin species and facilitate their transfer into the organic phase. nih.govresearchgate.netnih.gov
Solid-Phase Extraction (SPE): SPE is often preferred for fieldwork as it reduces the need for large volumes of organic solvents. nih.gov Water samples are passed through a cartridge containing a solid adsorbent material (e.g., C18 or Carbopack B) that retains the organotin compounds. nih.govdocumentsdelivered.com The compounds are later eluted from the cartridge with a small volume of solvent for analysis.
Ultrasonic Extraction: For solid samples like sediment and biological tissues, sonication is frequently used. nih.govnih.gov The sample is typically homogenized and sonicated with a solvent mixture, such as methanol (B129727) containing tropolone, to release the organotins from the matrix. nih.govnih.gov
Following extraction, the solvent volume is often reduced (e.g., by evaporation) to concentrate the analytes before they are introduced into the analytical instrument, thereby enhancing detection sensitivity. industrialchemicals.gov.au
Chromatographic Separation Coupled with Element-Selective Detection (e.g., GC-MS, AAS)
Once extracted, the different organotin compounds in the sample must be separated from each other for individual quantification. This is typically achieved using chromatography.
Gas Chromatography (GC): GC is a powerful technique for separating volatile compounds. nih.gov However, most ionic organotin compounds, including dibutyltin species, are not volatile enough for direct GC analysis. sciencedaily.comresearchgate.net Therefore, a derivatization step is required to convert them into more volatile forms. This is commonly done through:
Ethylation: Using reagents like sodium tetraethylborate (NaBEt₄) to add ethyl groups to the tin atom. noaa.govnih.gov
Grignard Reaction: Using Grignard reagents, such as pentylmagnesium bromide, to form tetraalkyltin compounds. sciencedaily.com After derivatization, the sample is injected into the GC, where the different organotin compounds are separated based on their boiling points and interaction with the GC column.
High-Performance Liquid Chromatography (HPLC): HPLC offers an alternative that can often bypass the need for derivatization. nih.govu-tokyo.ac.jp It separates compounds based on their interactions with the column packing material as a liquid mobile phase passes through. This is particularly useful for analyzing less stable or non-volatile organotins. documentsdelivered.com
The separated compounds are then identified and quantified using highly sensitive detectors:
Mass Spectrometry (MS): When coupled with GC (GC-MS) or HPLC (LC-MS), MS identifies compounds by their mass-to-charge ratio, providing high selectivity and sensitivity. noaa.govsciencedaily.comresearchgate.netindustrialchemicals.gov.au
Atomic Absorption Spectrometry (AAS): AAS is an element-selective detector that is highly sensitive to tin. nih.govnih.gov
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is one of the most sensitive detection methods, capable of reaching extremely low detection limits. documentsdelivered.comindustrialchemicals.gov.aunih.gov When coupled with GC or HPLC, it provides robust and element-specific quantification of each organotin species.
Speciation Analysis of Organotin Compounds in Complex Environmental Matrices
Speciation analysis refers to the analytical process of identifying and quantifying the different chemical forms of an element that may be present in a sample. This is critical for organotins because their toxicity and environmental behavior depend heavily on the number of organic groups bonded to the tin atom. nih.govu-tokyo.ac.jp For example, tributyltin is generally more toxic than its degradation products, dibutyltin and monobutyltin. u-tokyo.ac.jp
Achieving accurate speciation in complex matrices like sediment, water, and biota involves a combination of the techniques described above. The analytical workflow must be carefully optimized to prevent alteration of the organotin species during sample preparation. nih.gov For instance, the extraction and derivatization steps must be efficient for all target compounds to ensure that their relative proportions in the original sample are accurately reflected in the final analysis. nih.gov
Methods using GC-ICP-MS or HPLC-ICP-MS are considered state-of-the-art for speciation analysis due to their high sensitivity and selectivity. documentsdelivered.com Some modern methods even allow for the analysis of underivatized organotin compounds by GC-MS/MS, simplifying the sample treatment process and improving the efficiency of analysis for samples like contaminated sediments. u-tokyo.ac.jpresearchgate.net The development of such robust methods is essential for accurately assessing the environmental risks posed by specific organotin compounds and for monitoring their fate and degradation pathways in the environment.
Regulatory Frameworks and Policy Implications for Dibutyltin Bis Lauryl Mercaptide
National and International Regulatory Status of Organotin Compounds
Regulatory actions on organotin compounds are widespread, targeting their use in various applications from industrial catalysts to consumer products. These regulations are often based on the specific type of organotin, with di- and tri-substituted compounds facing the most stringent controls due to their higher toxicity.
In the United States, Dibutyltin (B87310) bis(lauryl mercaptide) is listed on the Toxic Substances Control Act (TSCA) Chemical Substance Inventory. epa.gov As an "existing" chemical under TSCA, it is subject to the EPA's regulatory authority, which includes reporting, record-keeping, and risk evaluation requirements. epa.gov Section 8(b) of TSCA mandates the EPA to compile and maintain this inventory of all chemical substances manufactured or processed in the country for TSCA-related uses. epa.gov The presence of Dibutyltin bis(lauryl mercaptide) on this inventory means it is part of the US commerce and falls under the purview of TSCA's chemical data reporting rules and potential risk assessments initiated by the EPA. epa.govreaxis.com
Table 1: Regulatory Inventory Status of Dibutyltin bis(lauryl mercaptide) in the US
| Regulatory Body | Legislation/Inventory | Status | Implication |
| US Environmental Protection Agency (EPA) | Toxic Substances Control Act (TSCA) | Listed | Subject to EPA reporting, record-keeping, and potential risk evaluation. |
The European Union has implemented comprehensive regulations that affect Dibutyltin bis(lauryl mercaptide) through the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation and the Water Framework Directive (WFD).
Under REACH, organotin compounds are subject to restrictions detailed in Annex XVII. sgs.comhsa.ie Specifically for Dibutyltin (DBT) compounds, a significant restriction entered into force on January 1, 2012. This regulation prohibits the use of DBT compounds in mixtures and articles intended for the general public if the concentration of tin exceeds 0.1% by weight. sgs.comreachonline.eusgs.com While Dibutyltin bis(lauryl mercaptide) may not be individually registered under REACH, it falls within the chemical group of "Dibutyltin compounds" and must therefore comply with this restriction. reaxis.comeuropa.eu
The Water Framework Directive (WFD) aims to protect and restore the quality of rivers, lakes, and coastal waters across the EU, with a key objective being the achievement of "good chemical status." europa.eu This is accomplished by setting Environmental Quality Standards (EQS) for priority pollutants. europa.eulegislation.gov.uk While tributyltin (TBT) compounds are listed as priority hazardous substances under the WFD, requiring measures to phase out their emissions, dibutyltin compounds are also recognized as environmental pollutants of concern. sgs.comchromatographyonline.com The WFD mandates monitoring programs for water status to get a comprehensive overview, which can include organotins like DBT. europa.eu The directive's framework allows for the establishment of EQS for specific pollutants to protect aquatic ecosystems and human health. europa.eunih.gov
Table 2: European Union Regulatory Controls on Dibutyltin (DBT) Compounds
| Legislation | Regulatory Action | Details | Effective Date |
| REACH (Regulation (EC) No 1907/2006) | Restriction under Annex XVII | Dibutyltin (DBT) compounds shall not be used in mixtures and articles for the general public where the concentration is > 0.1% by weight of tin. reachonline.eusgs.com | January 1, 2012 |
| Water Framework Directive (2000/60/EC) | Environmental Protection | Aims to achieve good chemical status of surface waters, setting Environmental Quality Standards (EQS) for priority pollutants and monitoring other contaminants like organotins. europa.eunih.gov | Ongoing |
On a global scale, the most significant treaty affecting organotins is the International Convention on the Control of Harmful Anti-fouling Systems on Ships (AFS Convention), adopted by the International Maritime Organization (IMO). imo.orgnoaa.gov This convention, which entered into force in 2008, prohibits the use of harmful organotins, particularly TBT, as biocides in anti-fouling paints on ships. imo.orgnoaa.gov The convention establishes a mechanism to prevent the future use of other harmful substances in anti-fouling systems, and its scope covers all ships, including offshore platforms. imo.orgnoaa.gov While the primary focus was on the highly toxic tributyltins, the convention's framework applies broadly to organotin compounds used as biocides in marine paints. imo.orgimorules.com Guidelines allow for small quantities of organotin compounds as chemical catalysts, provided the level does not provide a biocidal effect (generally below 2,500 mg total tin per kg of dry paint). imo.org
Beyond this international treaty, several countries have instituted their own bans or severe restrictions on specific uses of organotins. For instance, some jurisdictions have banned the use of certain organotin compounds in pesticides due to environmental and health concerns. nih.gov
Advanced Risk Assessment Methodologies for Dibutyltin bis(lauryl mercaptide)
Assessing the risks of chemicals like Dibutyltin bis(lauryl mercaptide) requires sophisticated and evolving methodologies that account for both environmental and human health impacts.
Modern environmental risk assessments for organotins often employ a group-based approach. Instead of evaluating each compound in isolation, regulators may assess them as a category, such as "dibutyltin compounds." canada.ca This is because compounds within the group are expected to have similar environmental fates and toxicity profiles, primarily driven by the core dibutyltin moiety. industrialchemicals.gov.auindustrialchemicals.gov.au
A key component of these assessments is the comparison of predicted environmental concentrations (PECs) with predicted no-effect concentrations (PNECs). The resulting risk quotient (RQ) helps to characterize the level of risk. frontiersin.org Recent advancements in risk assessment have highlighted the limitations of relying solely on water concentrations, especially for substances that accumulate in living organisms. chromatographyonline.comnih.gov Consequently, there is a growing trend, as seen within the EU's WFD, to establish Environmental Quality Standards (EQS) in biota (e.g., fish or mollusks) for bioaccumulative substances. nih.gov This provides a more direct measure of the exposure and potential risk to the food web. nih.gov
Furthermore, risk assessments must consider the entire lifecycle of the substance, from its industrial use as a stabilizer in PVC or a catalyst in polyurethane production to its potential release into freshwater and marine environments. chromatographyonline.comcanada.ca
Frameworks for assessing human health risks from chemicals are often tiered. An initial screening (Tier I) using available data can be followed by more in-depth, substance-specific evaluations (Tier II/III) if potential risks are identified. industrialchemicals.gov.au For organotins, the toxicity is largely dependent on the number of organic groups attached to the tin atom. industrialchemicals.gov.au Dibutyltin compounds are known primarily for their immunotoxicity and potential reproductive effects, which are the critical endpoints often considered in risk assessments. nih.govindustrialchemicals.gov.auindustrialchemicals.gov.au
A comprehensive assessment involves several steps:
Hazard Identification: Reviewing toxicological studies (primarily in animals) to identify adverse health effects. For dibutyltins, this includes effects on the immune system, liver, and reproductive system. industrialchemicals.gov.aucdc.gov
Dose-Response Assessment: Determining the relationship between the dose of the substance and the incidence of adverse effects. This step identifies a 'no-observed-adverse-effect-level' (NOAEL) or a 'lowest-observed-adverse-effect-level' (LOAEL). env.go.jp
Exposure Assessment: Estimating human intake of the substance from all relevant sources, including diet (from environmental contamination of food) and migration from consumer products (like PVC articles or adhesives). nih.goveuropa.eu
Risk Characterization: Combining the hazard and exposure information to estimate the risk. This is often done by calculating a Margin of Exposure (MOE) or by establishing a Tolerable Daily Intake (TDI)—an estimate of the amount of a substance that can be ingested daily over a lifetime without appreciable health risk. nih.govenv.go.jp
For example, a group TDI has been considered for tributyltins, triphenyltins, dibutyltins, and dioctyltins, reflecting a holistic approach to assessing the cumulative risk from these related compounds. europa.eu
Policy Development for Sustainable Chemical Management in the Plastics Industry
The increasing global focus on the environmental and health impacts of plastics has necessitated a shift towards more sustainable chemical management practices within the industry. This involves a proactive approach to chemical selection and use, moving beyond compliance to integrate principles of sustainability throughout the entire lifecycle of plastic products. For additives like Dibutyltin bis(lauryl mercaptide), which are used to impart desirable properties such as heat stability in materials like PVC, this means a thorough evaluation of their role within a circular economy and their alignment with sustainable design goals. bnt-chemicals.combnt-chemicals.com Policy development is increasingly aimed at creating frameworks that encourage innovation in safer and more sustainable chemical alternatives, while ensuring the functionality and durability of plastic materials. acs.orgarkema.com
Integration of Chemical Considerations in Sustainable Plastics Design Principles
The integration of chemical considerations at the very beginning of the product design phase is a fundamental tenet of sustainable chemical management. The Organisation for Economic Co-operation and Development (OECD) advocates for a "chemicals perspective" in the design of sustainable plastics, which involves setting clear sustainability goals based on life cycle thinking. oecd.orgeuropa.eu This approach requires designers and engineers to consider the chemical composition of plastics not just for performance, but for their impact on human health and the environment at every stage, from raw material extraction to end-of-life management. oecd.orgresearchgate.net
For a chemical additive like Dibutyltin bis(lauryl mercaptide), used as a heat stabilizer in PVC and a catalyst in polyurethanes, this means evaluating its necessity, concentration, and potential for release or exposure. bnt-chemicals.comchromatographyonline.comtoxicfreefuture.org Sustainable design principles would question whether the function provided by this organotin compound could be achieved through inherently safer materials or alternative stabilization methods. acs.org Key principles guiding this integration include maximizing resource efficiency, minimizing hazards and pollution, and designing systems holistically. oecd.org
The goal is to create plastic products that are not only functional and durable but also safe for consumers and the environment, and compatible with recycling and reuse systems. undp.org This involves avoiding chemicals that are known to be hazardous or that can impede recycling processes. acs.org The presence of organotin compounds, for instance, can complicate recycling and contribute to the contamination of waste streams. undp.orgresearchgate.net Therefore, a key element of sustainable design is transparency in chemical composition to enable safer material flows in a circular economy.
Interactive Table: Sustainable Plastics Design Principles and Chemical Additives
| Design Principle | Implication for Dibutyltin bis(lauryl mercaptide) |
| Maximize Resource Efficiency | Evaluate the minimum effective concentration of the additive to achieve desired stability in PVC, reducing overall chemical usage. |
| Eliminate & Minimize Hazards | Assess the potential for leaching from end-products (e.g., PVC pipes) and seek alternatives with a more benign environmental and health profile. researchgate.net |
| Design for End-of-Life | Consider the fate of the organotin compound during recycling. Does it degrade, persist, or contaminate the recycled material? acs.org |
| Holistic Life Cycle Thinking | Analyze the impacts associated with the synthesis, use, and disposal of the chemical, not just its performance in the final product. oecd.org |
| Transparency in Composition | Ensure clear declaration of its presence in plastic products to inform recyclers and consumers, facilitating responsible end-of-life management. |
Application of Life Cycle Analysis in Regulatory Decision-Making Processes
Life Cycle Analysis (LCA) is a systematic methodology used to evaluate the environmental impacts of a product throughout its entire life, from raw material acquisition to final disposal. nist.gov In the context of plastics and chemical additives, LCA provides a scientific basis for regulatory decision-making by quantifying potential impacts such as greenhouse gas emissions, resource depletion, and toxicity. nist.govmdpi.com It allows policymakers to compare the environmental performance of different materials and chemical choices, such as petroleum-based versus bio-based plastics or different types of stabilizers. mdpi.com
The application of LCA to plastic additives like Dibutyltin bis(lauryl mercaptide) is complex and faces significant challenges. A primary issue is the availability and quality of Life Cycle Inventory (LCI) data. nist.govresearchgate.net Often, the specific chemical additives used in plastic formulations are considered proprietary information, leading to "black boxes" in LCA databases where additives are either omitted or aggregated, potentially leading to incomplete or inaccurate impact assessments. dtu.dk The lack of detailed data on the manufacturing processes, use patterns, and end-of-life fate of specific organotin compounds hinders a comprehensive LCA. dtu.dknih.gov
Despite these challenges, LCA remains a crucial tool for policy. For a product containing Dibutyltin bis(lauryl mercaptide), an LCA would assess:
Raw Material Extraction: Impacts associated with the production of tin and other precursors. bnt-chemicals.com
Manufacturing: Energy and resource consumption during the synthesis of the organotin compound and its incorporation into the plastic matrix (e.g., PVC).
Use Phase: The potential for the chemical to leach from the product during its service life, for example, from PVC water pipes (B44673) into drinking water, and the associated ecotoxicological impacts. researchgate.net
End-of-Life: The environmental burden of disposal (landfill, incineration) or the challenges it poses to recycling, including the potential for release into the environment and contamination of recycled materials. nih.govacs.org
Regulatory bodies can use LCA findings to inform policies that restrict or regulate the use of certain chemical additives in specific applications, encourage the use of safer alternatives, and promote product designs that are more environmentally benign over their entire life cycle. europa.eu As data availability improves, LCA will play an even more critical role in ensuring that the chemicals used in the plastics industry are consistent with the principles of sustainable development.
Interactive Table: Life Cycle Analysis Stages for Dibutyltin bis(lauryl mercaptide) in PVC
| Life Cycle Stage | Key Considerations for LCA | Potential Data Gaps |
| Raw Material & Synthesis | Environmental impacts of tin mining and chemical synthesis of the organotin compound. | Energy consumption and waste streams from the specific manufacturing process are often proprietary. |
| PVC Manufacturing | Energy use for compounding; emissions during processing. | Precise loading levels of the stabilizer in different PVC products. dtu.dk |
| Product Use | Leaching rates from the PVC matrix into the surrounding environment (e.g., water, soil). researchgate.net | Long-term leaching data under various environmental conditions. |
| End-of-Life (Recycling) | Contamination of recycled PVC; degradation of the additive during reprocessing; worker exposure. acs.org | Fate and transformation of the compound during mechanical or chemical recycling processes. |
| End-of-Life (Disposal) | Release of tin compounds into leachate from landfills; formation of hazardous byproducts during incineration. | Behavior and degradation pathways in landfill environments over extended periods. |
Emerging Research Directions and Future Outlook for Dibutyltin Bis Lauryl Mercaptide
Development of Next-Generation Dibutyltin (B87310) bis(lauryl mercaptide) Analogues with Enhanced Performance and Reduced Environmental Footprint
The primary driver for developing next-generation organotin stabilizers and catalysts is the need to mitigate the environmental and health concerns associated with certain organotin compounds, particularly those with higher toxicity profiles like tributyltin (TBT). dkatalyst.comrsc.org The research in this area is multifaceted, focusing on synthesizing novel analogues that offer equal or superior performance to Dibutyltin bis(lauryl mercaptide) while exhibiting a more favorable environmental and toxicological profile.
A significant research trend involves modifying the alkyl groups attached to the tin atom. There is a clear shift away from shorter alkyl chains, which are associated with higher toxicity, towards longer-chain variants like octyltin (B230729) compounds. rsc.orgbaerlocher.com These n-octyltin stabilizers are recognized for their low toxicity and good migration resistance in rigid PVC, making them suitable for sensitive applications like food packaging and potable water pipes (B44673) in certain jurisdictions. baerlocher.comjustia.com
Another avenue of innovation is the development of organotin compounds with different functional ligands. While mercaptides, like those in Dibutyltin bis(lauryl mercaptide), are known for providing excellent hydrolytic stability and heat stabilization, research into alternatives is ongoing. iyte.edu.trrsc.org Patents have been filed for new organotin trihalides that can be converted into stabilizers with performance comparable to or better than conventional butyltins, but with potentially lower toxicity. google.com Furthermore, the synthesis of novel organotin complexes with ligands such as thio-Schiff bases and dithiocarbamates is being explored to introduce new functionalities and potentially reduce toxicity. nih.govnih.gov
The table below summarizes the key characteristics of different generations and types of organotin stabilizers, illustrating the trend towards reduced toxicity.
| Stabilizer Generation/Type | Key Alkyl/Ligand Groups | Primary Application(s) | Noteworthy Characteristics |
| First Generation | di-n-butyltin dilaurate, di-n-butyltin maleate | PVC Stabilization | Early sulfur-free stabilizers, provided clarity. iyte.edu.tr |
| Thio-organotins (Mercaptides) | di-n-butyltin bis(lauryl mercaptide), dialkyltin mercaptoacetates | Rigid PVC Stabilization, Polyurethane Catalysis | Excellent heat stability and clarity, hydrolytically stable. iyte.edu.trrsc.org |
| Next-Generation (Low Toxicity) | n-Octyltin derivatives | Food contact PVC, potable water pipes | Lower toxicity and migration compared to butyltins. baerlocher.com |
| Emerging Analogues | Organotin trihalide derivatives, Thio-Schiff base complexes | PVC Stabilization, Catalysis | Designed for improved performance and lower toxicity profile. google.comnih.gov |
In addition to toxicity, performance characteristics such as thermal stability remain a key focus. Research into more thermally stable organotin catalysts ensures they can withstand higher processing temperatures without significant loss of activity, meeting the evolving needs of the polymer industry. sn-tin.com The future likely lies in "designer" organotins, where both the alkyl groups and the functional ligands are carefully selected to create a molecule optimized for high performance, low toxicity, and minimal environmental persistence.
Advancements in Analytical Techniques for Ultra-Trace Level Detection and Comprehensive Speciation of Organotins
The recognition that the toxicity of organotin compounds varies significantly with the number and nature of their organic substituents has driven major advancements in analytical chemistry. rsc.orgresearchgate.net It is crucial to distinguish between the highly toxic tributyltin (TBT), the less toxic dibutyltin (DBT) and monobutyltin (B1198712) (MBT) species, and their various degradation products. This requires analytical methods that are not only highly sensitive for ultra-trace level detection (in the parts-per-trillion or ng/L range) but also capable of "speciation," the identification and quantification of individual chemical forms of an element. researchgate.netscispace.com
Hyphenated analytical techniques, which couple a separation method with a sensitive detector, are the cornerstone of modern organotin analysis. researchgate.net Gas chromatography (GC) and liquid chromatography (LC), including high-performance liquid chromatography (HPLC), are the most common separation techniques. researchgate.netasianpubs.org These are often paired with highly selective and sensitive detectors:
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): A powerful technique for detecting trace metals, offering extremely low detection limits. scispace.comresearchgate.net
Mass Spectrometry (MS): Provides structural information, allowing for definitive identification of organotin species. researchgate.netsciex.com
Flame Photometric Detection (FPD) and Pulsed Flame Photometric Detection (PFPD): These are selective for sulfur and tin, making them well-suited for analyzing organotin mercaptides. researchgate.netysi.com
A significant challenge in GC-based analysis is that many organotin compounds are not volatile enough for direct analysis. This necessitates a derivatization step, such as ethylation or hydride generation, to make them more volatile. asianpubs.orgnih.gov However, these steps can be complex and time-consuming. Consequently, LC-MS/MS methods are gaining popularity as they can often analyze the polar organotin compounds directly, simplifying sample preparation. sciex.com
Recent innovations in sample preparation have also enhanced analytical capabilities. The use of Molecularly Imprinted Polymers (MIPs) represents a cutting-edge approach. nih.gov These are custom-made polymers with cavities designed to selectively bind to a specific target molecule, such as TBT. mdpi.comresearchgate.net Using MIPs for solid-phase extraction allows for the highly selective pre-concentration of target organotins from complex environmental samples like seawater, improving detection limits and reducing matrix interference. nih.govresearchgate.net
The table below compares common analytical techniques used for organotin speciation.
| Analytical Technique | Common Detector(s) | Sample Preparation | Key Advantages | Key Limitations |
| GC-FPD/PFPD | Flame Photometric Detector | Derivatization (e.g., ethylation) required | High selectivity for tin, cost-effective. ysi.com | Derivatization can be complex; peak tailing can occur. ysi.com |
| GC-ICP-MS | Inductively Coupled Plasma Mass Spectrometer | Derivatization required | Extremely low detection limits, high sensitivity. scispace.com | Derivatization required; higher instrument cost. |
| LC-MS/MS | Tandem Mass Spectrometer | Minimal (often direct injection) | No derivatization needed, robust for various matrices. sciex.com | Potential for matrix effects; sensitivity can vary. |
| MIP-SPE | Various (used for sample cleanup) | Synthesis of specific polymer | High selectivity and pre-concentration factor. researchgate.net | Polymer synthesis required for each target class. |
These advanced analytical methods are indispensable for monitoring the environmental fate of Dibutyltin bis(lauryl mercaptide) and its analogues, assessing their bioaccumulation potential, and ensuring compliance with increasingly stringent environmental regulations.
Integration of Green Chemistry Principles in Organotin Synthesis and Application Technologies
The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are profoundly influencing the organotin industry. bdmaee.net This philosophy is being integrated into both the synthesis of organotin compounds and their subsequent application technologies.
In synthesis, the focus is on developing routes that are more efficient and less hazardous. This includes:
Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. chemicalindustryjournal.co.uk
Use of Safer Solvents and Reagents: Moving away from hazardous solvents and reagents in the synthesis process. Research into microwave-assisted synthesis, for example, can accelerate reactions, often reducing the need for large volumes of solvents. nih.govorientjchem.org
Catalytic Reagents: Using catalytic reagents in stoichiometric amounts is superior to using stoichiometric reagents, which are consumed in the reaction and generate more waste. chemicalindustryjournal.co.uk The development of more efficient organotin catalysts aligns with this, as smaller quantities are needed to achieve the desired effect. bdmaee.net
In the application of organotins, green chemistry principles manifest in the push for products with a better life-cycle profile. The development of organotin polyurethane catalysts that are more efficient and less toxic than older heavy metal catalysts (like lead or mercury) is a prime example. bdmaee.net These newer catalysts not only reduce the inherent hazard of the formulation but also can lead to improved properties in the final polyurethane foam, contributing to more durable and longer-lasting products. bdmaee.net
The shift from more toxic organotins (e.g., tributyltins) to less toxic alternatives like dibutyltins and dioctyltins for applications such as PVC stabilization is a direct application of the green chemistry principle of designing safer chemicals. dkatalyst.comrsc.org While Dibutyltin bis(lauryl mercaptide) is an established product, the ongoing research into analogues with even lower environmental impact demonstrates the industry's response to the demand for greener chemical technologies. google.com
Interdisciplinary Research at the Interface of Polymer Science, Environmental Chemistry, and Toxicology for Sustainable Solutions
Addressing the complex challenges posed by organotin compounds requires a holistic, interdisciplinary approach that bridges polymer science, environmental chemistry, and toxicology. The future of sustainable solutions for compounds like Dibutyltin bis(lauryl mercaptide) depends on the synergy between these fields.
Polymer Science: Researchers in this field focus on the functional aspects of organotins as PVC stabilizers and catalysts. researchgate.netresearchgate.net The goal is to synthesize compounds that provide optimal performance, such as high thermal stability, excellent color retention in PVC, and controlled reactivity in polyurethanes. iyte.edu.trreaxis.comsn-tin.com The challenge is to achieve these performance targets while incorporating features that reduce environmental and toxicological risks.
Environmental Chemistry: This discipline provides the tools to understand the fate and behavior of organotins once they enter the environment. Environmental chemists develop the sophisticated analytical techniques needed to detect trace levels of these compounds and their degradation products in water, sediment, and biota. researchgate.netosti.govnih.gov Their work is essential for assessing the persistence and bioaccumulation potential of both existing compounds and newly developed analogues. scispace.com Studies on how organotins are transported and transformed in the environment inform the design of more benign molecules.
Toxicology: Toxicologists evaluate the potential harm that organotin compounds can cause to ecosystems and human health. nih.govresearchgate.net They conduct studies to understand the mechanisms of toxicity, which have shown, for instance, that the degree of alkyl substitution is a critical factor. rsc.orggelest.com This knowledge directly guides polymer scientists and synthetic chemists in designing safer alternatives. For example, toxicological data showing the immunotoxicity of certain organotins drives the search for non-toxic replacements. dkatalyst.comnih.gov
The ideal sustainable solution emerges from the collaboration of these fields. A polymer chemist might design a novel organotin stabilizer. A toxicologist would then assess its biological activity to ensure it has a significantly lower hazard profile than previous generations. Concurrently, an environmental chemist would develop methods to track the new compound in the environment and study its degradation pathways, confirming that it breaks down into harmless substances. This iterative cycle of design, testing, and analysis is fundamental to creating next-generation materials that are both effective and environmentally responsible.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for Dibutyltin bis(lauryl mercaptide) in laboratory settings?
- Methodological Answer : The compound is synthesized via nucleophilic substitution, where Dibutyltin dichloride reacts with n-dodecyl mercaptan (lauryl mercaptide) under controlled conditions. Key steps include:
- Purification of reactants (e.g., distillation of mercaptan to remove impurities).
- Reaction in anhydrous solvents (e.g., toluene) at 80–100°C for 6–8 hours under nitrogen atmosphere to prevent oxidation .
- Characterization via nuclear magnetic resonance (NMR) to confirm Sn-S bonding (δ 1.5–2.0 ppm for Sn-CH₂ groups) and Fourier-transform infrared spectroscopy (FTIR) for S-Sn stretching vibrations (~520–530 cm⁻¹) .
Q. How should researchers characterize the purity and structural identity of Dibutyltin bis(lauryl mercaptide)?
- Methodological Answer :
- Elemental Analysis : Verify Sn content (theoretical: ~18.7% for C₃₂H₆₈S₂Sn; experimental deviations >0.3% indicate impurities) .
- Chromatography : Use gas chromatography-mass spectrometry (GC-MS) for volatile byproduct detection (e.g., residual mercaptan).
- Thermogravimetric Analysis (TGA) : Assess thermal decomposition onset (typically >200°C for pure samples) to infer stability .
Q. What safety protocols are critical when handling Dibutyltin bis(lauryl mercaptide) in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps due to potential release of volatile organotin compounds .
- Toxicity Mitigation : Avoid skin contact (risk of irritation or sensitization; H315/H319/H317 hazards) and ensure waste disposal complies with local regulations for organotin residues .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of Dibutyltin bis(lauryl mercaptide) in PVC stabilization?
- Methodological Answer :
- Kinetic Analysis : Monitor HCl scavenging efficiency via conductivity measurements during PVC degradation (e.g., at 180°C in a rheometer). Compare with control samples lacking stabilizers.
- Spectroscopic Probes : Use Raman spectroscopy to track S-Sn bond stability during thermal stress. Degradation products (e.g., tin chlorides) can be identified via X-ray diffraction (XRD) .
- Table : Comparative thermal stability data (from TGA/DSC):
| Stabilizer | Onset Temp (°C) | HCl Absorption (mmol/g) | Reference |
|---|---|---|---|
| Dibutyltin bis(lauryl mercaptide) | 220 | 0.45 | |
| Dibutyltin dilaurate | 210 | 0.38 |
Q. What experimental strategies resolve discrepancies in reported catalytic efficiencies of Dibutyltin bis(lauryl mercaptide) in polyurethane systems?
- Methodological Answer :
- Controlled Reactivity Tests : Standardize substrate ratios (e.g., polyol:isocyanate = 1:1.05) and cure conditions (humidity, temperature).
- In Situ Monitoring : Use rheometry to measure gelation times and compare with alternative catalysts (e.g., dibutyltin dilaurate).
- Contradiction Analysis : Variability may arise from mercaptan ligand lability; assess ligand exchange via ¹H NMR in different solvent systems (e.g., polar vs. nonpolar) .
Q. How can computational modeling complement experimental data to predict the environmental fate of Dibutyltin bis(lauryl mercaptide)?
- Methodological Answer :
- Density Functional Theory (DFT) : Model Sn-S bond dissociation energies to predict hydrolysis rates in aquatic environments.
- Ecotoxicology Simulations : Use quantitative structure-activity relationship (QSAR) models to estimate bioaccumulation potential (logP ~8.2) and toxicity to aquatic organisms .
Data Contradiction and Reproducibility
Q. Why do studies report conflicting thermal stability values for Dibutyltin bis(lauryl mercaptide) in PVC applications?
- Methodological Answer :
- Variable Control : Differences in sample purity (e.g., residual chloride from synthesis), testing parameters (heating rate, atmosphere), or polymer matrix composition (plasticizer content).
- Recommendation : Replicate experiments using standardized ASTM methods (e.g., ASTM D2115 for PVC thermal stability) and report full synthetic/analytical protocols .
Q. What steps ensure reproducibility in synthesizing Dibutyltin bis(lauryl mercaptide) across laboratories?
- Methodological Answer :
- Protocol Harmonization : Publish detailed supplementary information (SI) with reaction stoichiometry, solvent grades, and characterization spectra (per Beilstein Journal guidelines) .
- Interlaboratory Validation : Share samples with independent labs for cross-validation via round-robin testing.
Ethical and Reporting Standards
Q. How should researchers disclose organotin toxicity risks in publications?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
